molecular formula C16H15N3O3S B2426210 N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-2-methoxybenzamide CAS No. 946358-49-2

N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-2-methoxybenzamide

Cat. No.: B2426210
CAS No.: 946358-49-2
M. Wt: 329.37
InChI Key: QPWUYGUWWYDAFW-UHFFFAOYSA-N
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Description

N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-2-methoxybenzamide is a synthetic small molecule featuring a distinctive thiazolo[3,2-a]pyrimidin-5-one core, a privileged heterocyclic scaffold recognized for its diverse biological potential. This compound is structurally characterized by a 3,7-dimethyl-substituted thiazolopyrimidine system annulated with a thiazole ring and substituted at the 6-position with a 2-methoxybenzamide group. This specific molecular architecture is designed to interact with key biological targets, as the planar, electron-rich fused bicyclic system is known to facilitate interactions with enzyme active sites through hydrogen bonding and π-π stacking interactions . Compounds based on the thiazolo[3,2-a]pyrimidine scaffold have demonstrated significant promise in various research areas, particularly in antimicrobial and anticancer investigations. Recent studies on structurally analogous derivatives have revealed potent antibacterial activity against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus , with some related compounds exhibiting minimum inhibitory concentrations (MIC) as low as 50 μg/mL against mycobacterial species . The mechanism of action for this class of compounds is believed to involve interference with essential bacterial enzymes or cellular processes, potentially leading to inhibition of cell growth and proliferation. Furthermore, preliminary evaluations of similar derivatives have indicated selective cytotoxicity against human cancer cell lines, suggesting its value as a candidate for developing novel antitumor agents with potentially fewer side effects . The presence of the 2-methoxybenzamide substituent in this particular derivative may enhance its pharmacokinetic properties and target binding affinity, making it a valuable chemical tool for probing structure-activity relationships in medicinal chemistry optimization programs. Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules or as a reference standard in biological screening assays. This product is provided for non-human research applications only and is strictly not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c1-9-8-23-16-17-10(2)13(15(21)19(9)16)18-14(20)11-6-4-5-7-12(11)22-3/h4-8H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPWUYGUWWYDAFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=C(C(=O)N12)NC(=O)C3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-2-methoxybenzamide typically involves multiple steps, including the formation of the oxazole ring and the introduction of the morpholine groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiazolo[3,2-a]pyrimidine core exhibits electron-deficient regions at C2 and C5, enabling nucleophilic substitution under controlled conditions.
Key reactions:

  • Halogenation : Bromination occurs at C5 using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C, yielding mono-substituted derivatives.

  • Amination : Reaction with primary amines (e.g., methylamine) at C2 in the presence of K2_2CO3_3 produces amino-substituted analogs .

Table 1: Nucleophilic substitution parameters

Reaction TypeReagent/ConditionsPositionYield (%)Reference
BrominationNBS, DMF, 80°CC582–88
AminationCH3_3NH2_2, K2_2CO3_3, EtOHC275–80

Oxidation-Reduction Reactions

The 5-oxo group and sulfur atom in the thiazole ring participate in redox processes:

  • Reduction : Catalytic hydrogenation (H2_2, Pd/C) reduces the thiazole ring’s sulfur-related conjugation, forming dihydrothiazole derivatives.

  • Oxidation : Treatment with m-CPBA (meta-chloroperbenzoic acid) oxidizes the sulfur atom to a sulfoxide .

Hydrolysis and Ring-Opening Reactions

The lactam structure (5-oxo group) undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis (HCl, reflux): Cleaves the pyrimidinone ring, generating a thiazole-urea intermediate .

  • Basic Hydrolysis (NaOH, 60°C): Degrades the thiazole moiety, producing mercaptopyrimidine fragments .

Cross-Coupling Reactions

The benzene ring in the 2-methoxybenzamide group participates in palladium-catalyzed couplings:

  • Suzuki-Miyaura : Reaction with arylboronic acids (Pd(PPh3_3)4_4, Na2_2CO3_3) functionalizes the para position of the benzamide .

  • Buchwald-Hartwig Amination : Introduces amino groups at the meta position using Pd2_2(dba)3_3 and Xantphos .

Table 2: Cross-coupling efficiency

Coupling TypeCatalyst SystemSubstrateYield (%)Reference
Suzuki-MiyauraPd(PPh3_3)4_4, Na2_2CO3_34-Bromophenyl85
Buchwald-HartwigPd2_2(dba)3_3, Xantphos3-Iodophenyl78

Complexation and Coordination Chemistry

The compound acts as a ligand for transition metals via its sulfur and carbonyl groups:

  • Copper(II) Complexes : Forms stable complexes with CuCl2_2 in ethanol, confirmed by UV-Vis and EPR spectroscopy .

  • Magnesium Coordination : Binds Mg2+^{2+} ions through the pyrimidinone carbonyl, relevant to enzymatic inhibition mechanisms.

Functional Group Transformations

  • Methoxy Demethylation : BBr3_3 in CH2_2Cl2_2 converts the 2-methoxy group to a hydroxyl group (95% yield) .

  • Amide Hydrolysis : Strong base (e.g., LiOH) cleaves the benzamide bond, yielding carboxylic acid derivatives .

Solid-State Reactivity

X-ray diffraction studies of analogs reveal:

  • Halogen Bonding : Bromine substituents participate in XB interactions with pyrimidine N atoms (d = 3.03–3.12 Å) .

  • Hydrogen Bonding : The 2-methoxy group forms O–H···N bonds with adjacent molecules (d = 2.70–2.80 Å) .

This compound’s reactivity profile highlights its versatility in medicinal chemistry and materials science. Further studies are needed to explore its catalytic applications and bioactivity modulation through targeted substitutions.

Scientific Research Applications

Pharmacological Applications

2.1 Anticancer Activity

Recent studies have indicated that compounds with thiazolo-pyrimidine structures exhibit promising anticancer properties. For instance, a study highlighted the potential of thiazolo-pyrimidines in inhibiting cancer cell proliferation by targeting specific signaling pathways involved in tumor growth and metastasis. The compound has shown efficacy against various cancer cell lines, including breast and lung cancer cells, through mechanisms such as apoptosis induction and cell cycle arrest.

2.2 Antimicrobial Properties

Research has demonstrated that derivatives of thiazolo-pyrimidines possess antimicrobial activity against a range of pathogens. In vitro assays have shown that N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-2-methoxybenzamide exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis and function.

Mechanistic Studies

3.1 Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes associated with disease processes. For example, it has been shown to inhibit phospholipase A2 (PLA2), an enzyme implicated in inflammatory responses and cancer progression. Inhibition of PLA2 can lead to reduced inflammation and tumor growth, making this compound a candidate for further development as an anti-inflammatory or anticancer agent.

3.2 Case Study: PLA2 Inhibition

In a study examining the effects of various compounds on PLA2 activity, this compound was found to significantly reduce PLA2 activity at concentrations below 10 µM. This finding suggests its potential utility in treating conditions characterized by excessive inflammation.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation .

Comparison with Similar Compounds

Similar compounds to N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-2-methoxybenzamide include:

    6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine: Known for its herbicidal activity.

    5-chloro-2-morpholin-4-yl-phenylamine: Used in various pharmacological studies.

    Indole derivatives: Possess diverse biological activities and are used in medicinal chemistry.

These compounds share structural similarities but differ in their specific applications and biological activities, highlighting the uniqueness of this compound.

Biological Activity

N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-2-methoxybenzamide is a compound of significant interest due to its diverse biological activities. This article explores its chemical properties, biological significance, and potential therapeutic applications based on current research findings.

The molecular formula of this compound is C15H12N3O2SC_{15}H_{12}N_3O_2S with a molecular weight of approximately 317.3 g/mol. The compound features a thiazolo-pyrimidine core structure that contributes to its biological activity.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit potent anticancer properties. For instance, derivatives of thiazolo-pyrimidines have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that these compounds could inhibit tumor growth in vivo by targeting specific molecular pathways involved in cancer proliferation .

Antibacterial and Antifungal Properties

The compound has been evaluated for its antibacterial and antifungal activities. Preliminary studies suggest that it displays significant inhibitory effects against Gram-positive bacteria and certain fungi. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anti-inflammatory Effects

This compound has also been identified as a potential anti-inflammatory agent. Research indicates that it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2 . This property makes it a candidate for treating chronic inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications at various positions on the thiazolo-pyrimidine ring have been shown to enhance potency and selectivity for specific biological targets. For example, changing substituents on the benzamide moiety can significantly influence its anticancer and antibacterial activities .

Case Studies

  • Case Study on Anticancer Activity : In a study involving various thiazolo-pyrimidine derivatives, this compound was found to inhibit the proliferation of human breast cancer cells (MCF-7) with an IC50 value indicating potent activity compared to standard chemotherapeutics .
  • Case Study on Anti-inflammatory Effects : A clinical trial assessed the anti-inflammatory effects of this compound in a model of rheumatoid arthritis. The results showed a significant reduction in joint swelling and pain scores in treated animals compared to controls .

Q & A

Q. Table 1: Representative Synthetic Conditions

Starting MaterialReagents/ConditionsYieldReference
5-Phenyl-6-methyl-2-thioxopyrimidineChloroacetic acid, 2,4,6-trimethoxybenzaldehyde78%
Ethyl 7-methyl-3-oxo-5-phenyl2-Fluorobenzaldehyde, sodium acetate72–85%

Advanced: How can researchers resolve discrepancies in regioselectivity during cyclization of thiazolo[3,2-a]pyrimidine derivatives?

Methodological Answer:
Regioselectivity (5-oxo vs. 7-oxo isomers) is influenced by steric/electronic factors. Key strategies:

Spectroscopic Confirmation :

  • 13C NMR : Distinct carbonyl signals (C=O at δ 160–170 ppm for 5-oxo vs. δ 170–180 ppm for 7-oxo) .
  • X-ray Crystallography : Definitive structural assignment via bond-length analysis (e.g., C5 deviation from pyrimidine plane by 0.224 Å in 5-oxo isomers) .

Steric Guidance : Substituents at position 6 (e.g., methyl/phenyl) favor N3 cyclization, reducing 7-oxo byproduct formation .

Basic: What spectroscopic methods are recommended for characterizing this compound?

Methodological Answer:

1H/13C NMR : Assigns substituents and confirms regiochemistry. For example:

  • Methoxy groups resonate at δ 3.8–4.0 ppm (1H) and δ 55–60 ppm (13C).
  • Thiazole protons appear as doublets (δ 6.5–7.5 ppm) .

X-ray Diffraction : Resolves puckering in the thiazolo-pyrimidine core (flattened boat conformation) and dihedral angles (e.g., 80.94° between thiazole and benzene rings) .

IR Spectroscopy : Confirms carbonyl (C=O) stretches at 1680–1720 cm⁻¹ .

Advanced: How can chiral centers or conformational isomerism in the thiazolo[3,2-a]pyrimidine core be resolved?

Methodological Answer:

Crystallographic Refinement : SHELXL software refines chiral centers (e.g., C5 in ) using high-resolution data and anisotropic displacement parameters .

Computational Modeling : Density Functional Theory (DFT) calculates energy minima for conformers, validated against experimental NMR coupling constants .

Basic: What pharmacological properties are associated with thiazolo[3,2-a]pyrimidine derivatives?

Methodological Answer:
While direct data on the target compound is limited, structurally related analogs show:

Enzyme Inhibition : Sirtuin modulation (chromatin remodeling/DNA repair pathways) .

Antimicrobial Activity : Via thiazole-pyrimidine core interactions with bacterial enzymes .

Cytotoxicity : Substituted benzamide groups enhance binding to kinase targets .

Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?

Methodological Answer:

Solvent Optimization : Acetic acid/anhydride mixtures enhance cyclization efficiency vs. DMF or ethanol .

Catalyst Screening : Anhydrous K2CO3 minimizes hydrolysis byproducts in phosphonylated derivatives .

Temperature Control : Reflux (100–110°C) balances reaction rate and decomposition .

Q. Table 2: Yield Optimization Strategies

ParameterOptimal ConditionImpact on YieldReference
SolventAcetic acid/anhydride+15–20%
BaseAnhydrous K2CO3+10%
Reaction Time8–10 hoursMaximal conversion

Basic: What crystallization techniques yield high-quality crystals for X-ray studies?

Methodological Answer:

Slow Evaporation : Ethyl acetate/ethanol (3:2 v/v) at 296 K produces diffraction-suitable crystals .

Seeding : Introduces microcrystals to nucleate growth, reducing twinning defects .

Advanced: How do hydrogen-bonding networks influence crystal packing and stability?

Methodological Answer:

C—H···O Interactions : Bifurcated H-bonds form chains along the c-axis (e.g., , Table 1).

π-π Stacking : Aromatic rings (e.g., benzene in 2-methoxybenzamide) stabilize layered packing .

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